molecular formula C17H13FN6O2S B2547283 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034478-91-4

2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2547283
CAS No.: 2034478-91-4
M. Wt: 384.39
InChI Key: GWSAPFWVRMIYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features several functional groups, including fluorine, thiophene, oxadiazole, and triazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic routes for 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involve multi-step organic synthesis. One common method begins with the preparation of the thiophen-3-yl oxadiazole, followed by the formation of the triazole ring, and finally the introduction of the fluorine-substituted benzamide group. Each step requires specific reagents and reaction conditions, often involving catalysts and specific temperatures to ensure high yields and purity. Industrial production methods for this compound would scale these synthetic routes to larger quantities, optimizing reaction conditions and purification processes to achieve the desired product efficiently.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

  • Reduction: : Certain functional groups within the molecule can be selectively reduced, potentially altering the triazole or oxadiazole rings.

  • Cyclization: : The triazole ring is stable but can be involved in cyclization reactions under specific conditions, leading to the formation of new ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions but can include a wide range of derivatives with different functional groups attached to the original scaffold.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

  • Biology: : It can be used as a probe to study biological processes, especially those involving its specific functional groups.

  • Medicine: : The compound's structure suggests potential pharmaceutical applications, particularly in targeting specific proteins or receptors.

  • Industry: : It may be used in the development of new materials or as an intermediate in the production of other high-value chemicals.

Mechanism of Action

The mechanism of action of this compound is determined by its interaction with molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For instance, the triazole and oxadiazole rings can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound's binding to its target. The precise pathways involved depend on the specific context in which the compound is used, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Compared to similar compounds, 2-fluoro-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds may include:

  • 3-(Thiophen-3-yl)-1,2,4-oxadiazoles: : Lacking the triazole and fluorine-substituted benzamide moieties, these compounds may have different reactivity and biological activity.

  • 1H-1,2,3-triazoles: : Without the thiophene and oxadiazole rings, these compounds are less complex and may have different target interactions.

  • Fluoro-benzamides: : These compounds may share some chemical reactivity but lack the additional functionality provided by the triazole and oxadiazole rings.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2S/c18-13-4-2-1-3-12(13)16(25)19-6-7-24-9-14(21-23-24)17-20-15(22-26-17)11-5-8-27-10-11/h1-5,8-10H,6-7H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSAPFWVRMIYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.